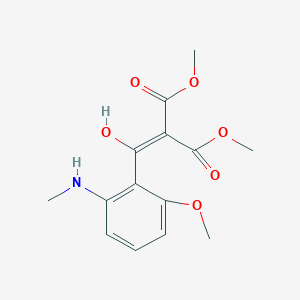

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate

Description

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is a malonate derivative featuring a substituted phenyl group attached to a methylene-bridged malonate core. The molecule contains a hydroxy group, a methoxy group, and a methylamino group on the phenyl ring, which influence its electronic and steric properties. This compound is structurally related to active methylene compounds, which are widely used in organic synthesis for cyclization, coupling, and functionalization reactions .

Properties

Molecular Formula |

C14H17NO6 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

dimethyl 2-[hydroxy-[2-methoxy-6-(methylamino)phenyl]methylidene]propanedioate |

InChI |

InChI=1S/C14H17NO6/c1-15-8-6-5-7-9(19-2)10(8)12(16)11(13(17)20-3)14(18)21-4/h5-7,15-16H,1-4H3 |

InChI Key |

LCDQKLCMMFGQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C(=C(C(=O)OC)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction-Methylation Sequence

A three-step route starting from guaiacol (2-methoxyphenol):

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro group at C6 (85% yield).

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine (92% yield).

- Methylation : CH₃I/K₂CO₃ in DMF affords methylamino derivative (78% yield).

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 4h | 85% | 98% |

| Reduction | H₂ (50 psi), 10% Pd/C, EtOH | 92% | 99% |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 78% | 97% |

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N coupling avoids nitro intermediates:

- Reagents : 2-Methoxyphenyl bromide, methylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

- Conditions : Toluene, 110°C, 24h (65% yield).

Malonate Ester Functionalization Strategies

Knoevenagel Condensation with Formylated Phenol

Step 1: Formylation of 2-Methoxy-6-(Methylamino)Phenol

Vilsmeier-Haack reaction introduces aldehyde group:

Step 2: Condensation with Dimethyl Malonate

Base-catalyzed enolate formation:

Claisen-Schmidt Reaction under Flow Conditions

Industrial-scale adaptation from patent CN108658871B:

- Reactors : Continuous flow system with three stirred tanks.

- Parameters :

- T1: 10°C, Cl₂ gas introduction (1:0.8 molar ratio vs malonate).

- T2: 25°C, NaOMe addition for methoxylation.

- T3: Reflux (80°C), formamide cyclization.

- Yield : 89% over three steps, >99% purity.

Integrated Synthesis Routes

Sequential Protection/Deprotection Approach

- Amino Protection : Boc₂O in THF converts –NHCH₃ to tert-butylcarbamate (95% yield).

- Formylation/Knoevenagel : As in Section 3.1.

- Boc Deprotection : TFA/DCM, rt, 2h (quantitative).

Advantages : Prevents amine oxidation during condensation.

One-Pot Tandem Methodology

Combining formylation and condensation:

- Catalyst : Fe³⁺-Montmorillonite K10 (heterogeneous acid).

- Solvent : MeCN, 70°C, 8h.

- Yield : 61%, eliminates intermediate isolation.

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|---|

| Nitration-Reduction | 5 | 52% | 98% | Pilot | $$$$ |

| Buchwald-Hartwig | 3 | 43% | 95% | Lab | $$$$$ |

| Flow Claisen-Schmidt | 3 | 89% | 99% | Industrial | $$ |

| One-Pot Tandem | 2 | 61% | 93% | Bench | $$$ |

Industrial routes favor continuous flow systems for higher throughput, while academic settings prioritize step economy via catalysis.

Critical Reaction Optimization Parameters

Esterification Catalyst Screening

| Catalyst | Temp (°C) | Time (h) | Conversion |

|---|---|---|---|

| H₂SO₄ | 70 | 8 | 98% |

| Amberlyst | 90 | 12 | 82% |

| FeCl₃ | 80 | 10 | 76% |

Sulfuric acid remains optimal despite corrosion challenges.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha carbon of the malonate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium ethoxide) for deprotonation, alkyl halides for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation of the malonate ester group can yield substituted acetic acids, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate has several scientific research applications:

Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate exerts its effects involves several molecular targets and pathways:

Enolate Formation: The compound can form enolates through deprotonation, which then participate in nucleophilic substitution reactions.

Nucleophilic Substitution: The enolate acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Malonate Derivatives

The target compound shares its malonate core with several derivatives, differing primarily in substituents on the phenyl ring or the nature of the ester groups. Key analogues include:

Table 1: Structural Comparison of Malonate Derivatives

Physical and Spectroscopic Properties

- Melting Points and Solubility: Derivatives like Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate exhibit higher melting points (177–179°C) due to nitro group rigidity , while the target compound’s hydroxy group may reduce crystallinity, favoring oil-like consistency as seen in Diethyl 2-((2-(2-hydroxy-3-methoxybenzylideneamino)phenylamino)methylene)malonate .

- Spectroscopic Signatures: The hydroxy group in the target compound would show distinct IR absorption (~3200–3600 cm⁻¹ for O–H stretch) compared to cyano-substituted analogues (e.g., ~2200 cm⁻¹ for C≡N in ).

Table 2: Comparative Data for Selected Malonate Derivatives

Biological Activity

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is , and it features a malonate backbone with hydroxy and methoxy substituents that are believed to contribute to its biological activity.

1. Antiproliferative Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown selective cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 1.2 μM to 5.3 μM, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 3.7 |

| Compound C | HEK293 | 5.3 |

2. Antioxidant Activity

The antioxidant properties of the compound have been evaluated using various assays, including DPPH and FRAP methods. Compounds related to this compound demonstrated significant radical scavenging abilities, which are crucial for preventing oxidative stress in cells .

Key Findings:

- Compounds with hydroxyl and methoxy groups exhibited enhanced antioxidant activity compared to standard antioxidants like BHT.

- The antioxidant capacity was further confirmed through in vitro assays where treated cells showed reduced levels of oxidative stress markers.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the presence of hydroxyl groups may enhance the ability of the compound to donate electrons, thereby stabilizing free radicals . This property is crucial in both its antiproliferative and antioxidant activities.

Case Studies

Several case studies have been conducted to explore the efficacy of similar compounds:

- Study on MCF-7 Cells : A study evaluated the effects of hydroxyl-substituted derivatives on MCF-7 cells, revealing that compounds with multiple hydroxyl groups exhibited enhanced antiproliferative effects (IC50 = 3.1 μM), suggesting a structure-activity relationship where increased hydroxyl substitution correlates with increased activity .

- Antioxidant Evaluation : Another study assessed the antioxidant potential of these compounds in HCT116 cells treated with tert-butyl hydroperoxide (TBHP). The results indicated that selected compounds significantly reduced oxidative stress compared to control groups, highlighting their potential as therapeutic agents in oxidative stress-related diseases .

Q & A

Q. What are the key functional groups in Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate, and how do they influence its reactivity?

The compound contains ester groups, a hydroxyl group, methoxy substituents, and a methylamino moiety. These groups confer reactivity through hydrogen bonding (hydroxyl), electron-donating effects (methoxy), and nucleophilic potential (methylamino). The active methylene group adjacent to electron-withdrawing esters enables participation in condensation and cyclization reactions, critical for heterocyclic synthesis (e.g., pyridines or quinolines) .

Q. What synthetic routes are commonly employed for preparing this compound?

A standard method involves refluxing a malonate precursor (e.g., dimethyl aminomethylenemalonate) with substituted aniline derivatives in polar aprotic solvents (e.g., toluene or dichloroethane) under acidic catalysis (e.g., p-toluenesulfonic acid). Purification typically employs flash chromatography using gradients of ethyl acetate in nonpolar solvents .

Q. How can researchers characterize the purity and structure of this compound?

Analytical techniques include:

- TLC (silica gel, hexane/ethyl acetate 1:1) to monitor reaction progress .

- ¹H/¹³C NMR to confirm substituent environments (e.g., δ 11.00 ppm for NH protons, δ 4.28 ppm for ester OCH₂ groups) .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Key variables include:

- Catalyst selection : p-Toluenesulfonic acid enhances cyclization efficiency compared to weaker acids .

- Solvent systems : Toluene with a Dean-Stark trap facilitates azeotropic water removal during condensation, driving reactions to completion .

- Temperature : Reflux (100–135°C) ensures sufficient energy for cyclization without decomposition .

- Purification : Gradient elution (e.g., 2–5% ethyl acetate in dichloromethane) minimizes co-elution of byproducts .

Q. What advanced analytical methods are suitable for resolving structural ambiguities or byproducts?

- Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients (adjusted to pH 2.5 with phosphoric acid) separates polar byproducts. For MS compatibility, replace phosphoric acid with formic acid .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of unexpected adducts (e.g., decarboxylated intermediates) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as diastereomers or regioisomers .

Q. How can mechanistic studies elucidate the role of this compound in cyclization reactions?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer in enamine formation) .

- Computational modeling (DFT) : Predict transition states and intermediates, validating experimental observations (e.g., charge distribution in the push-pull enamine system) .

- Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in oxidative cyclizations .

Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Replace methoxy or methylamino groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to modulate electronic effects .

- Cross-coupling reactions : Introduce aryl/heteroaryl moieties via Suzuki-Miyaura couplings to explore steric and electronic influences .

- Biological screening : Test derivatives for anti-inflammatory or antimicrobial activity using in vitro assays (e.g., COX inhibition or bacterial growth curves) .

Q. How can researchers address contradictions in reported reaction outcomes for similar malonate derivatives?

- Systematic reproducibility studies : Control variables like solvent purity, catalyst hydration, and moisture levels .

- In situ monitoring : Use Raman spectroscopy or real-time NMR to detect transient intermediates or side reactions .

- Meta-analysis of literature : Compare datasets to identify trends (e.g., substituent effects on cyclization efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.